molecular formula C11H15NO4S B14475933 2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid CAS No. 72519-81-4

2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid

Cat. No.: B14475933
CAS No.: 72519-81-4
M. Wt: 257.31 g/mol
InChI Key: COXQGQCBDRDLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid is an organic compound with the molecular formula C11H15NO3S. It is a derivative of propanoic acid and contains a sulfamoyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid typically involves the reaction of 2-methylpropanoic acid with methyl(phenyl)sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(phenylsulfanyl)propanoic acid
  • 2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid
  • 3-Phenyl-3-(phenylsulfanyl)propanoic acid
  • 2-Methyl-2-(4-methylphenoxy)propanoic acid

Uniqueness

2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.

Properties

CAS No.

72519-81-4

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2-methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid

InChI

InChI=1S/C11H15NO4S/c1-11(2,10(13)14)17(15,16)12(3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14)

InChI Key

COXQGQCBDRDLSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.